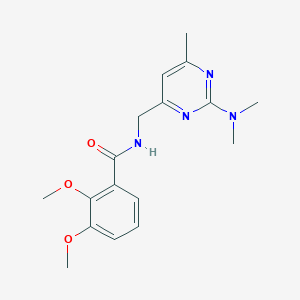

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide is a chemical compound that belongs to the family of benzamides. It is a potent inhibitor of the protein kinase known as poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing DNA damage in cells. The inhibition of PARP by N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide has been shown to have significant therapeutic potential in the treatment of cancer.

Applications De Recherche Scientifique

- Amphiphilic Copolymers : Researchers have synthesized amphiphilic copolymers using P (DMAEMA-co-MMA) , where DMAEMA (2-dimethylamino ethylmethacrylate) serves as the hydrophilic monomer and MMA (methyl methacrylate) as the hydrophobic monomer . These copolymers effectively inhibit bacterial growth and demonstrate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. They could find applications in bioreactors, sensors, surgical equipment, and drug delivery devices.

- Poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA) and its copolymers are water-soluble and positively charged. They can form electrostatic complexes with anionic biomacromolecules like DNA and RNA, making them suitable for gene delivery . PDMAEMA-based systems have been explored for targeted drug delivery and gene therapy.

- Crosslinked PDMAEMA nanogels loaded with drugs, such as pilocarpine hydrochloride, have been investigated for ocular drug delivery . These nanogels interact with the mucosal gel layer of mucosal membranes, making them promising candidates for ocular applications.

- Thermosensitive and crosslinked PDMAEMA nanogels have been used as drug delivery systems for anticancer agents like doxorubicin . Their unique properties allow controlled drug release and targeted therapy.

- PDMAEMA has been employed in polyplex formation for DNA delivery. It can complex with DNA to facilitate gene transfection . Researchers have explored its potential in gene therapy and regenerative medicine.

- DMAEMA is commonly used in the production of cationic polymers. These highly charged polymers find applications as flocculants, coagulants, dispersants, and stabilizers in water treatment . They help remove impurities and improve water quality.

Antibacterial Biomaterials

Gene Delivery Systems

Ocular Drug Delivery

Anticancer Drug Delivery

Polyplex Formation for DNA Delivery

Cationic Polymers for Water Treatment

Propriétés

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-11-9-12(20-17(19-11)21(2)3)10-18-16(22)13-7-6-8-14(23-4)15(13)24-5/h6-9H,10H2,1-5H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIKRGISRJCNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2,3-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2475133.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2475139.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide](/img/structure/B2475143.png)

![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2475145.png)

![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)

![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2475156.png)